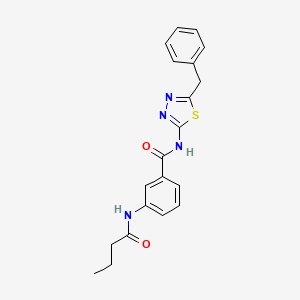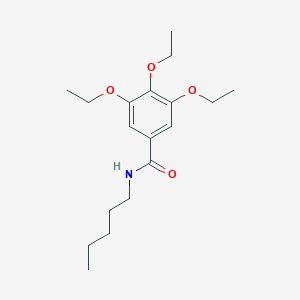
3,4,5-triethoxy-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-pentylbenzamide is an organic compound with the molecular formula C18H29NO4 It is a derivative of benzamide, characterized by the presence of three ethoxy groups attached to the benzene ring and a pentyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-pentylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-triethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is converted to an amide group by reacting it with pentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for the recovery and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: 3,4,5-triethoxybenzoic acid derivatives.
Reduction: 3,4,5-triethoxy-N-pentylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-pentylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The ethoxy groups and the amide functionality can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-pentylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups and no pentyl group.
Uniqueness
3,4,5-triethoxy-N-pentylbenzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The pentyl group attached to the amide nitrogen also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C18H29NO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-pentylbenzamide |
InChI |
InChI=1S/C18H29NO4/c1-5-9-10-11-19-18(20)14-12-15(21-6-2)17(23-8-4)16(13-14)22-7-3/h12-13H,5-11H2,1-4H3,(H,19,20) |
InChI Key |
XPJULIWKUBVMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


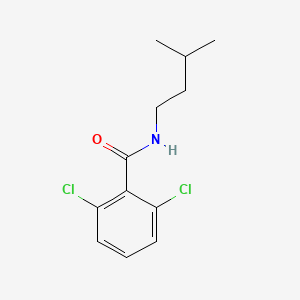
![N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide](/img/structure/B11171792.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11171794.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B11171798.png)

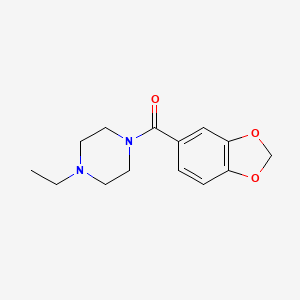
![N,N-diethyl-4-methoxy-3-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B11171815.png)
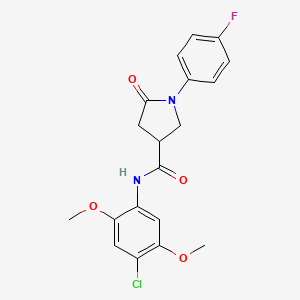
![2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11171827.png)
![4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171832.png)
![4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11171846.png)
![2-methoxy-4-(methylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171848.png)

